molecular formula C7H15ClN2O B2993101 5-Methylpiperidine-3-carboxamide hydrochloride CAS No. 2228678-05-3

5-Methylpiperidine-3-carboxamide hydrochloride

Cat. No. B2993101
CAS RN: 2228678-05-3
M. Wt: 178.66
InChI Key: DUSLASQYEJVOLP-UHFFFAOYSA-N
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Description

5-Methylpiperidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 2228678-05-3 . It has a molecular weight of 178.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Methylpiperidine-3-carboxamide hydrochloride is 1S/C7H14N2O.ClH/c1-5-2-6 (7 (8)10)4-9-3-5;/h5-6,9H,2-4H2,1H3, (H2,8,10);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

5-Methylpiperidine-3-carboxamide hydrochloride is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Drug Synthesis and Design

5-Methylpiperidine-3-carboxamide hydrochloride plays a crucial role in the synthesis of various drugs. Its structure is often used as a building block in medicinal chemistry due to the piperidine ring, which is a common motif in pharmaceutical compounds . The compound’s ability to act as a precursor in the synthesis of more complex molecules makes it valuable for designing drugs with specific pharmacological targets.

Pharmacological Research

In pharmacology, this compound is utilized to study its effects on biological systems. It may serve as an agonist or antagonist to certain receptors in the body, helping researchers understand receptor mechanisms and signaling pathways . This can lead to the development of new drugs that modulate these pathways for therapeutic purposes.

Organic Synthesis

5-Methylpiperidine-3-carboxamide hydrochloride is used in organic synthesis to introduce the piperidine moiety into larger organic compounds. Its reactivity allows for various chemical transformations, making it a versatile reagent for constructing complex organic molecules .

Biochemical Studies

In biochemistry, this compound can be used to probe enzyme-substrate interactions. It may act as a substrate or inhibitor for certain enzymes, providing insight into enzyme kinetics and mechanism of action .

Chemical Engineering Processes

The compound’s properties are also of interest in chemical engineering, where it may be used in process optimization studies. Its stability under different conditions and reactivity profile can inform the development of industrial-scale chemical processes .

Drug Discovery and Development

5-Methylpiperidine-3-carboxamide hydrochloride is significant in the early stages of drug discovery. It can be used in high-throughput screening assays to identify potential drug candidates. Its interactions with various proteins and other biological targets are analyzed to find promising leads for further development .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

5-methylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-2-6(7(8)10)4-9-3-5;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLASQYEJVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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